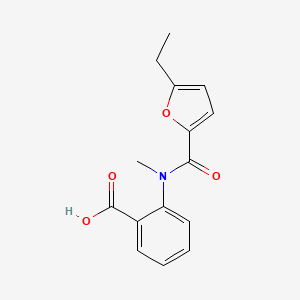

2-(N-methyl5-ethylfuran-2-amido)benzoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

- Summary of Application: Urea-benzoic acid functionalized magnetic nanoparticles were synthesized and applied for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .

- Methods of Application: The urea-benzoic acid containing ligand was used for the functionalization of silica coated magnetic nanoparticles. The resulting structure, Fe3O4@SiO2@(CH2)3–urea–benzoic acid, was characterized through different techniques including FT-IR, SEM, EDX-Mapping, VSM and TGA/DTG analysis .

- Results: The catalyst was applied under mild and green reaction conditions. All of the desired products were obtained with relatively good yields. The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .

2. Microbial Degradation of Pesticide Residues

- Summary of Application: The study of microbial degradation of pesticides in soil environment is an important subject in the field of environmental restoration science and technology .

- Methods of Application: This paper summarized the microbial species in the environment, the study of herbicide and pesticides degrading bacteria and the mechanism and application of pesticide microbial degrading bacteria .

- Results: The paper paid attention to the degradation process of microorganism under natural conditions and factors affecting the microbial degradation of pesticide .

3. Acidity of Substituted Benzoic Acids

- Summary of Application: The acidity of substituted benzoic acids is an important topic in physical chemistry. The presence of electron-withdrawing groups can stabilize the conjugate base of benzoic acid, making the acid more acidic .

- Methods of Application: The acidity of substituted benzoic acids can be studied by measuring the pKa values of the acids in solution. The pKa value is a measure of the strength of an acid, with lower values indicating stronger acids .

- Results: Electron-withdrawing groups activate the benzene ring to electrophilic attack and make benzoic acids less acidic .

4. Cannizzaro Reaction

- Summary of Application: The Cannizzaro reaction is a base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .

- Methods of Application: The reaction is typically carried out in a basic solution, where the aldehyde is treated with a strong base .

- Results: The reaction results in the formation of a carboxylic acid and an alcohol .

5. Substituent Effects on Acidity

Propriétés

IUPAC Name |

2-[(5-ethylfuran-2-carbonyl)-methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-10-8-9-13(20-10)14(17)16(2)12-7-5-4-6-11(12)15(18)19/h4-9H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTOCLNWHIXQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-methyl5-ethylfuran-2-amido)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

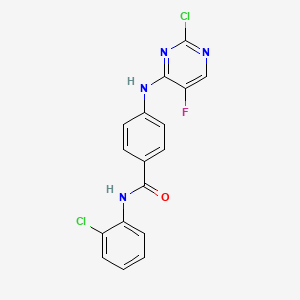

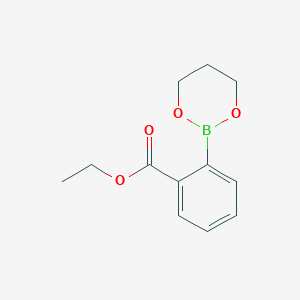

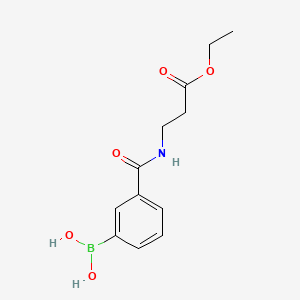

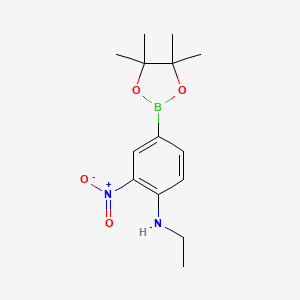

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1418404.png)